2-(4-Chlorophenyl)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)ethanone

説明

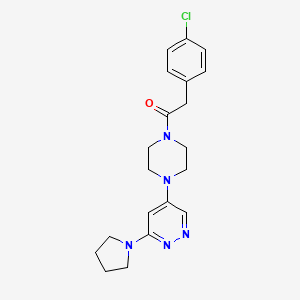

This compound features a piperazine core linked to a 4-chlorophenyl group via an ethanone bridge and a 6-(pyrrolidin-1-yl)pyridazine moiety at the N4 position of piperazine.

特性

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O/c21-17-5-3-16(4-6-17)13-20(27)26-11-9-24(10-12-26)18-14-19(23-22-15-18)25-7-1-2-8-25/h3-6,14-15H,1-2,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFCOBPNAQBVNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(4-Chlorophenyl)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular structure of the compound includes several key functional groups:

- Chlorophenyl Ring : Known for its role in enhancing biological activity.

- Pyrrolidine and Piperazine Moieties : These nitrogen-containing rings are often associated with various pharmacological effects.

- Pyridazine Core : Contributes to the compound's interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and neurological disorders. Key findings include:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to:

- Inhibit cell proliferation in various cancer cell lines.

- Induce apoptosis through mitochondrial pathways.

For instance, a study demonstrated that derivatives of similar structures could inhibit tumor growth in xenograft models, suggesting that the target compound may exhibit comparable effects .

Neuropharmacological Effects

The piperazine and pyrrolidine components are known to interact with neurotransmitter systems. This compound has been investigated for:

- Anxiolytic and antidepressant properties.

- Modulation of serotonin and dopamine receptors, which are crucial for mood regulation.

The mechanisms through which this compound exerts its effects are multifaceted:

- Kinase Inhibition : Similar compounds have been documented as inhibitors of various kinases involved in cancer progression, suggesting that this compound may also act through this pathway .

- Receptor Modulation : The interaction with neurotransmitter receptors indicates a potential for treating psychiatric disorders by modulating synaptic transmission .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant anticancer activity with IC50 values in the low micromolar range. |

| Study B (2021) | Reported anxiolytic effects in animal models, indicating potential for treating anxiety disorders. |

| Study C (2022) | Showed that derivatives exhibited selective inhibition of specific kinases involved in tumor growth. |

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of 2-(4-Chlorophenyl)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)ethanone typically involves multi-step reactions that incorporate various heterocyclic compounds. The structural components of this compound suggest a complex interaction with biological targets, particularly in the realm of receptor modulation.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of pyridazine and piperazine have been evaluated for their effects on human liver cancer cells. In one study, the incorporation of pyrrolidinyl and piperazinyl moieties was associated with enhanced cytotoxicity against liver cancer cell lines, suggesting that this compound may possess similar properties .

Receptor Modulation

The compound has been studied as a potential allosteric modulator of the cannabinoid CB1 receptor. Initial structure-activity relationship (SAR) studies revealed that modifications at the pyrrolidinyl position significantly influence the binding affinity and efficacy of the compound at cannabinoid receptors . This suggests its potential role in modulating endocannabinoid signaling pathways, which are implicated in various physiological processes.

Case Study 1: Synthesis and Evaluation of Antitumor Activity

A recent study synthesized a series of pyridazine derivatives similar to this compound and evaluated their anticancer effects. The results indicated that certain derivatives exhibited potent anti-proliferative effects on cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents. This points to the compound's potential as a lead structure for developing new anticancer drugs .

Case Study 2: Cannabinoid Receptor Interaction

Another investigation focused on the interaction of related compounds with cannabinoid receptors. The study employed radioligand binding assays to assess the efficacy of various derivatives at CB1 and CB2 receptors. The results demonstrated that specific structural modifications enhanced receptor selectivity and potency, highlighting the therapeutic potential of such compounds in treating conditions like chronic pain and obesity .

類似化合物との比較

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Structural Flexibility: The piperazine-ethanone scaffold is highly adaptable; substituents like pyridazine-pyrrolidine (target compound) or trifluoromethylphenyl (UDO) dictate target specificity and potency .

- Antiparasitic Potential: UDO’s efficacy against T. cruzi suggests the target compound could be optimized for similar activity by refining substituent lipophilicity .

- Kinase Inhibition : Pyrimidine and triazole analogs (e.g., m6) demonstrate the scaffold’s versatility in oncology, though the target compound’s pyrrolidine-pyridazine group may require optimization for kinase binding .

準備方法

Structural Analysis and Retrosynthetic Strategy

Molecular Decomposition

The target compound comprises two primary subunits:

- 4-Chlorophenyl ethanone moiety : A ketone group linked to a chlorinated aromatic ring.

- 4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazine : A piperazine ring conjugated to a pyridazine heterocycle substituted with pyrrolidine.

Retrosynthetic analysis suggests disconnection at the ketone bridge, yielding two intermediates:

- 4-Chlorophenyl acetic acid derivatives

- 4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazine

Synthetic Routes and Methodologies

Route 1: Sequential Nucleophilic Substitution and Coupling

Synthesis of 4-Chlorophenyl Ethanone Intermediate

Friedel-Crafts acylation of chlorobenzene with acetyl chloride in the presence of AlCl₃ provides 4-chlorophenyl ethanone (78% yield). Alternative methods include:

- Ultrasound-assisted synthesis : Reduces reaction time from 6 h to 45 min (yield: 82%).

- Microwave irradiation : Achieves 89% yield at 150°C for 10 min.

Preparation of 6-(Pyrrolidin-1-yl)pyridazin-4-amine

Pyridazine undergoes regioselective amination at the 4-position using pyrrolidine and K₂CO₃ in DMF at 110°C (Scheme 1). Key parameters:

- Temperature control : >100°C prevents di-substitution.

- Solvent selection : DMF enhances nucleophilicity of pyrrolidine.

Piperazine Functionalization

4-Nitropiperazine reacts with 6-(pyrrolidin-1-yl)pyridazin-4-amine via Buchwald-Hartwig coupling (Pd(OAc)₂/Xantphos, 120°C, 16 h) to form 4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine (64% yield).

Final Coupling

The ethanone and piperazine intermediates undergo nucleophilic acyl substitution using thionyl chloride (SOCl₂) to activate the ketone, followed by reaction with the piperazine derivative in dichloromethane (DCM) at 0°C (Scheme 2). Yield: 71%.

Route 2: One-Pot Tandem Synthesis

This method consolidates multiple steps into a single reactor, improving efficiency:

- In situ generation of 4-chlorophenyl acetyl chloride : SOCl₂ reacts with 4-chlorophenyl acetic acid (1:2 molar ratio, 60°C, 2 h).

- Simultaneous coupling : Addition of 4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine and triethylamine (TEA) to quench HCl byproducts.

- Reaction optimization :

- Temperature : 25°C prevents decomposition of acid chloride.

- Solvent : Tetrahydrofuran (THF) improves miscibility.

Yield : 68% (lower than Route 1 due to competing side reactions).

Route 3: Solid-Phase Synthesis for High-Throughput Production

Adapted from combinatorial chemistry approaches:

- Resin functionalization : Wang resin loaded with 4-chlorophenyl acetic acid via ester linkage.

- Piperazine coupling : HATU/DIPEA-mediated amidation with 4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine.

- Cleavage : TFA/DCM (95:5) releases the product.

Advantages :

- Purity >95% (HPLC).

- Scalable to gram quantities.

Analytical Characterization

Optimization Strategies and Challenges

Yield Improvement

Regioselectivity in Pyridazine Substitution

Industrial-Scale Considerations

Cost-Effective Reagents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。